molecular formula C9H8N2O3S2 B2874083 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate CAS No. 337924-69-3

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Cat. No.: B2874083
CAS No.: 337924-69-3
M. Wt: 256.29
InChI Key: DJAXPDOKRBJXTM-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling reactions: The phenyl ring can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole-phenyl amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities. Examples include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Benzothiazole derivatives: These compounds contain a benzene ring fused to a thiadiazole ring and have been studied for their antimicrobial and anticancer properties.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific biological activities and applications.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXPDOKRBJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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